Uretupamine B is a small molecule that has garnered attention for its specific role in modulating glucose signaling pathways in yeast. It functions as a selective suppressor of the yeast glucose signaling protein Ure2p, which is integral to the regulation of various transcription factors involved in glucose metabolism. The discovery and characterization of Uretupamine B highlight the potential of diversity-oriented synthesis as a method for identifying small molecules that can interact with specific proteins and influence biological processes.
Uretupamine B was identified through a study that utilized diversity-oriented synthesis and small-molecule microarrays to probe the interactions between small molecules and the Ure2p protein. This compound is classified as a small molecule probe, specifically designed to alter protein function within biological networks. Its identification involved high-density microarray assays that tested thousands of compounds for their ability to bind to Ure2p, leading to the discovery of Uretupamine B as a significant modulator of glucose-sensitive transcriptional pathways downstream of this protein .
The synthesis of Uretupamine B was achieved using diversity-oriented synthesis techniques, which allow for the creation of a wide variety of small molecules from a limited number of building blocks. This approach emphasizes the generation of diverse compound libraries that can be screened for specific biological activities. The microarray assays performed included 3,780 protein-binding assays, demonstrating the scalability and effectiveness of this synthesis method in identifying functionally relevant compounds .
The molecular structure of Uretupamine B has been characterized through various analytical techniques. While specific structural data was not detailed in the search results, it is noted that Uretupamine B is derived from libraries created via diversity-oriented synthesis .
Uretupamine B participates in specific biochemical reactions within yeast cells, particularly those involving glucose signaling pathways. The compound acts on Ure2p, influencing its ability to regulate downstream transcription factors such as Gln3p and Nil1p.
Uretupamine B exerts its effects by specifically activating glucose-sensitive transcriptional pathways downstream of Ure2p. This mechanism involves:
While specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not detailed in the search results, general characteristics can be inferred based on its classification as a small molecule:
Uretupamine B has significant scientific applications, particularly in research focused on metabolic regulation and signaling pathways. Its ability to selectively modulate protein function makes it a valuable tool for:
The exploration of Uretupamine B's properties and mechanisms can contribute to a deeper understanding of cellular processes regulated by glucose signaling and may pave the way for innovative approaches in metabolic research and drug discovery .
Glucose serves as a primary metabolic substrate and signaling molecule in eukaryotic organisms, governing essential cellular processes through complex regulatory networks. In Saccharomyces cerevisiae (budding yeast), glucose signaling primarily operates through three conserved pathways: Ras-cAMP-Protein Kinase A (PKA), Snf1 (AMP-activated protein kinase homolog), and target of rapamycin (TOR) pathways [9]. These pathways collectively regulate:
Notably, glucose signaling intersects with nitrogen catabolism through the nitrogen catabolite repression (NCR) pathway. Under glucose-replete conditions, NCR represses genes involved in alternative nitrogen source utilization via the Ure2p protein [9]. This crosstalk ensures metabolic prioritization—cells preferentially utilize glucose while suppressing alternative metabolic programs. Recent studies reveal unexpected glucose-sensing functions in proteins traditionally associated with nitrogen regulation, suggesting deeper interconnectivity in nutrient signaling networks than previously recognized [1] [4].
Ure2p is a dual-function protein in S. cerevisiae with critical roles in nitrogen regulation and oxidative stress response:
Structural Organization
Functional Roles1. Nitrogen Catabolite Repression (NCR):- Binds and sequesters transcription factor Gln3p in the cytoplasm under rich nitrogen conditions- Dissociates from Gln3p during nitrogen limitation, enabling Gln3p nuclear translocation and activation of NCR-sensitive genes (e.g., DAL5, GAP1) [9]2. Antioxidant Activity:- Exhibits glutathione-dependent peroxidase activity against hydroperoxides (e.g., cumene hydroperoxide) with kinetic optima at pH 8 and 40°C [5]- Retains enzymatic activity even in amyloid fibril form, suggesting functional resilience [5]3. Prion Conversion:- Forms self-propagating [URE3] prions under nitrogen limitation, leading to constitutive derepression of NCR genes regardless of nitrogen status [2] [9]
Table 1: Structural and Functional Domains of Ure2p
Domain | Residues | Structural Features | Functions |
---|---|---|---|
N-terminal | 1-90 | Unstructured, Q/N-rich | Prion formation ([URE3]), regulates aggregation |
Flexible linker | 91-94 | Protease-sensitive | Connects prion and functional domains |
C-terminal | 95-354 | GST-like fold; dimeric with ligand-binding site | Gln3p binding, peroxidase activity, dimerization |
The discovery of Uretupamine B exemplifies a paradigm shift toward targeted chemical genetics for dissecting complex signaling pathways. Traditional genetic approaches (e.g., gene knockouts) have limitations:
Small-molecule modulators overcome these limitations by enabling:
The development of such modulators faces challenges, particularly for protein-protein interactions (PPIs) like Ure2p-Gln3p. PPIs typically feature:
Table 2: Approaches for Identifying PPI Modulators
Method | Principle | Application to Uretupamine B Discovery |
---|---|---|
Diversity-Oriented Synthesis (DOS) | Generates structurally complex libraries | Produced dioxane-based compound library |
Small-Molecule Microarrays | High-density compound immobilization for binding assays | Screened 3,780 compounds against Ure2p in parallel |
Chemical Epistasis | Tests functional specificity through genetic interactions | Confirmed Ure2p specificity via whole-genome profiling |
Uretupamine B emerged from a pioneering study employing diversity-oriented synthesis (DOS) and small-molecule microarrays [1] [4]. Researchers synthesized a library of 3,780 dioxane-based compounds, immobilizing them on glass slides. Fluorescently labeled Ure2p was incubated with the microarray, enabling parallel binding assays that identified uretupamine as a selective binder. Subsequent functional characterization revealed its remarkable ability to activate a glucose-responsive transcriptional program downstream of Ure2p without disrupting its nitrogen regulation functions—demonstrating precise pathway-selective modulation [1] [4]. This chemical genetics approach established a scalable strategy for identifying targeted probes to dissect multifunctional signaling proteins.
Table 3: Compound Summary: Uretupamine B
Property | Description |
---|---|
Chemical Class | Dioxane derivative |
Target Protein | Ure2p |
Biological Effect | Activates glucose-sensitive transcriptional pathway |
Specificity | Modulates subset of Ure2p-regulated genes |
Discovery Platform | Small-molecule microarray screening |
Significance | First chemical probe to dissect Ure2p's glucose signaling role |
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